Superior In Vivo Efficacy Against Gram-Positive and Gram-Negative Murine Systemic Infections
In a comparative in vivo study, WQ 2743 demonstrated superior efficacy relative to tosufloxacin in treating murine systemic infections caused by a range of clinically relevant pathogens. The data indicate a clear, quantifiable advantage in survival outcomes for mice infected with S. aureus, MRSA, S. pneumoniae, and P. aeruginosa [1].
| Evidence Dimension | In Vivo Efficacy (Protection against systemic infection) |
|---|---|
| Target Compound Data | Better in vivo activity |
| Comparator Or Baseline | Tosufloxacin (Baseline activity) |
| Quantified Difference | Superior activity (magnitude not numerically specified in source) |
| Conditions | Murine systemic infection models using S. aureus, MRSA, S. pneumoniae, and P. aeruginosa. |
Why This Matters
This data provides a direct, in vivo justification for selecting WQ 2743 over tosufloxacin for research focused on systemic infections, particularly those involving difficult-to-treat pathogens like MRSA and P. aeruginosa.
- [1] Chu, D. T. W. (1998). Recent Developments in Antibacterial Research. In Annual Reports in Medicinal Chemistry (Vol. 33, pp. 141-150). Academic Press. View Source
